Aluminosilicate

Catalog No.
S635988
CAS No.
1318-02-1
M.F
Al2O5Si
M. Wt
162.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminosilicate

CAS Number

1318-02-1

Product Name

Aluminosilicate

IUPAC Name

dioxosilane;oxo(oxoalumanyloxy)alumane

Molecular Formula

Al2O5Si

Molecular Weight

162.05 g/mol

InChI

InChI=1S/2Al.O2Si.3O/c;;1-3-2;;;

InChI Key

HNPSIPDUKPIQMN-UHFFFAOYSA-N

SMILES

O=[Al]O[Al]=O.O=[Si]=O

Synonyms

Zeolite, Zeolites

Canonical SMILES

O=[Al]O[Al]=O.O=[Si]=O

The exact mass of the compound Aluminosilicate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Silicic Acid - Silicates - Aluminum Silicates. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Synthetic aluminosilicates under CAS 1318-02-1 are a broad class of crystalline materials, known as zeolites, composed of a three-dimensional framework of silicon and aluminum oxides. This structure creates a network of uniform micropores and cavities, leading to a high internal surface area that can exceed 800 m²/g. Key procurement-relevant properties, such as ion-exchange capacity, thermal stability, and molecular sieving capabilities, are determined by the specific framework type (e.g., Type A, Type X, ZSM-5) and the silicon-to-aluminum (Si/Al) ratio. Low Si/Al ratio zeolites are hydrophilic and have high ion-exchange capacity, while high-silica zeolites exhibit greater thermal stability and hydrophobicity.

Substituting crystalline aluminosilicates (zeolites) with amorphous silica-alumina (ASA) is a critical procurement decision that significantly impacts process outcomes. While chemically similar, their structural differences lead to distinct performance profiles. Zeolites possess a uniform, crystalline structure with well-defined micropores (3-10 Å), enabling precise molecular sieving and shape-selective catalysis. In contrast, ASA has an irregular, amorphous structure with a broad range of larger pore sizes (20-30 Å), making it a general, non-selective adsorbent. This structural difference results in zeolites having significantly stronger Brønsted acid sites, which are crucial for catalytic activity in processes like fluid catalytic cracking (FCC). Consequently, while ASA may be suitable for applications requiring unconstrained mass transfer of large molecules, it lacks the high selectivity and activity of zeolites in controlled separation and catalytic processes.

Superior Water Adsorption Capacity for High-Efficiency Dehydration

In applications requiring aggressive moisture removal, crystalline aluminosilicates (zeolites) demonstrate significantly higher water adsorption capacity compared to amorphous alternatives like silica gel. Zeolite molecular sieves can adsorb up to 20-22% of their own weight in water, whereas silica gel's capacity is substantially lower, around 10%. This difference is attributed to the zeolite's uniform, crystalline pore structure, which provides a higher affinity and capacity for water molecules, especially at low relative humidity.

Evidence DimensionWater Adsorption Capacity (% of own weight)
Target Compound Data20-22%
Comparator Or BaselineSilica Gel: ~10%
Quantified DifferenceApproximately 2x higher capacity than silica gel
ConditionsStandard temperature and pressure for desiccant performance evaluation.

For applications demanding extremely low residual moisture, such as in insulated glass, refrigerant drying, or solvent purification, the higher capacity of zeolite allows for greater efficiency and longevity of the desiccant bed.

Enhanced CO2 Adsorption Capacity for Gas Purification Applications

In selective gas separation, particularly for CO2 capture, specific synthetic aluminosilicates demonstrate superior performance over other common adsorbents. For instance, Zeolite 13X shows a CO2 adsorption capacity of 194.8 mg/g under specific test conditions, which is approximately 17% higher than the 166.5 mg/g capacity of activated alumina under the same conditions. Even compared to other zeolites, the framework matters; Zeolite 13X has a longer saturation time than Zeolite 4A, indicating a larger pore volume and higher total capacity. This enhanced capacity is critical for the efficiency of pressure swing adsorption (PSA) systems.

Evidence DimensionCO2 Adsorption Capacity (mg/g)
Target Compound DataZeolite 13X: 194.8 mg/g
Comparator Or BaselineActivated Alumina: 166.5 mg/g
Quantified Difference~17% higher capacity for Zeolite 13X
ConditionsAdsorption at 25 °C and 8 bar pressure, prior to modification.

Selecting a zeolite with higher intrinsic CO2 capacity directly translates to smaller adsorbent beds, lower energy requirements for regeneration, and improved overall process economics in industrial gas purification and carbon capture.

Superior Thermal Stability Dependent on Si/Al Ratio for High-Temperature Processes

The thermal stability of aluminosilicate zeolites is a critical procurement parameter, directly linked to the silicon-to-aluminum (Si/Al) ratio. High-silica zeolites (Si/Al > 10) exhibit significantly greater thermal stability, withstanding temperatures up to 1300 °C. In contrast, low-silica zeolites like Zeolite A (Si/Al ≈ 1) show signs of structural collapse at much lower temperatures, beginning around 500-550 °C, and are generally unstable above 700-800 °C. For example, untreated ZSM-5 (a high-silica zeolite) degrades completely at 900 °C, but chemically treated versions can remain intact up to 1150 °C, demonstrating the robustness of the high-silica framework.

Evidence DimensionStructural Stability Temperature
Target Compound DataHigh-Silica Zeolites (e.g., ZSM-5, Y-type): Up to 1300 °C
Comparator Or BaselineLow-Silica Zeolites (e.g., Zeolite A): Structural degradation begins at ~500-550 °C
Quantified DifferencePotential for >500 °C higher operational temperature limit
ConditionsThermal or hydrothermal treatment conditions, often in the context of catalyst regeneration or high-temperature reactions.

For high-temperature catalytic applications, such as hydrocarbon cracking or NOx reduction, selecting a high-silica zeolite is essential to prevent irreversible structural degradation, ensuring longer catalyst lifetime and operational stability.

High-Efficiency Industrial Desiccants and Moisture Scavengers

The superior water adsorption capacity of low-silica zeolites (e.g., 3A, 4A) makes them the material of choice for applications requiring deep dehydration. This includes use as a moisture scavenger in polyurethane formulations, drying of refrigerants and natural gas, and preventing moisture-induced fogging in dual-pane thermal windows.

Selective Gas Purification and Carbon Dioxide Capture

The well-defined pore structure and high adsorption capacity of specific zeolite types, such as 13X, are leveraged in pressure swing adsorption (PSA) systems for industrial-scale gas separation. Their higher CO2 capacity compared to activated alumina leads to more efficient purification of gas streams and is a key material consideration in carbon capture technologies.

Thermally Stable Catalysts for Petroleum Refining

The exceptional thermal and hydrothermal stability of high-silica zeolites, such as Zeolite Y and ZSM-5, is critical for their use as catalysts in fluid catalytic cracking (FCC) and hydrocracking. Their ability to withstand the high temperatures of reaction and regeneration cycles without structural collapse ensures a long operational lifetime, a key advantage over less stable low-silica zeolites or amorphous silica-alumina.

Cation Exchangers for Water Softening and Purification

The framework of low-silica aluminosilicates contains a high density of negative charge sites, leading to excellent cation exchange capacity (CEC). This property is exploited in water softening applications, where zeolites efficiently exchange their sodium ions for calcium and magnesium ions, and as builders in detergents to sequester hard water ions.

Physical Description

DryPowder; DryPowder, PelletsLargeCrystals; OtherSolid

GHS Hazard Statements

Aggregated GHS information provided by 928 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 786 of 928 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 142 of 928 companies with hazard statement code(s):;
H312 (40.14%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (14.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (41.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (40.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1318-02-1

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food Additives -> ANTICAKING_AGENT; -> JECFA Functional Classes
Cosmetics -> Absorbent; Anticaking; Bulking

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other petroleum and coal products manufacturing
Industrial gas manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum refineries
Rubber product manufacturing
Transportation equipment manufacturing

Dates

Last modified: 08-15-2023

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